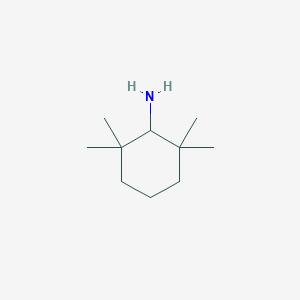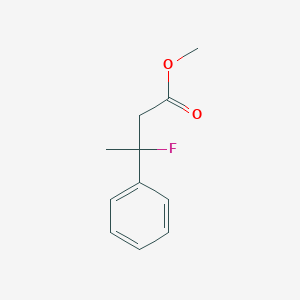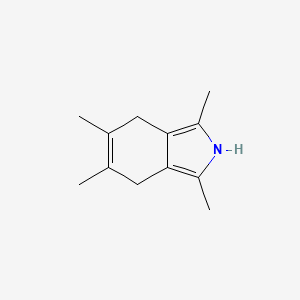
1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole is a chemical compound with the IUPAC name 1,3,4,7-tetramethyl-2H-isoindole . Its molecular formula is C11H9NO4 , and its molecular weight is approximately 173.26 g/mol . This compound belongs to the class of isoindoles, which are bicyclic heterocycles containing a five-membered ring fused to a six-membered ring.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole. One common method involves the cyclization of suitable precursors under specific conditions. For example, a key intermediate can be subjected to a [1,5]-hydrogen shift to yield the desired isoindole product .
Industrial Production: While specific industrial production methods are proprietary, manufacturers typically optimize synthetic routes to achieve high yields and purity. These processes may involve multistep reactions, purification steps, and quality control measures.
Análisis De Reacciones Químicas
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of functionalized derivatives.
Reduction: Can be reduced to generate isoindoline derivatives.
Substitution: Reacts with suitable nucleophiles or electrophiles to form substituted isoindoles.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate or chromic acid.
Aplicaciones Científicas De Investigación
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole finds applications across various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Explored for pharmacological properties, including antiviral, anticancer, or anti-inflammatory effects.
Industry: Employed in the production of dyes, pigments, or specialty chemicals.
Mecanismo De Acción
The precise mechanism by which 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole can be compared with other isoindole derivatives, such as 1,3-dihydro-α-methyl-1,3-dioxo-2H-isoindole . Its unique features may include substituent patterns, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole |
InChI |
InChI=1S/C12H17N/c1-7-5-11-9(3)13-10(4)12(11)6-8(7)2/h13H,5-6H2,1-4H3 |
Clave InChI |
DRHKAUOYEINBIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC2=C(NC(=C2C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


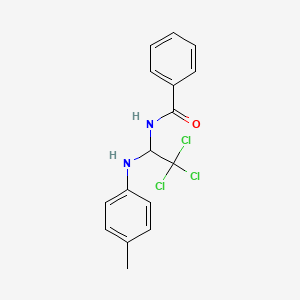


![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
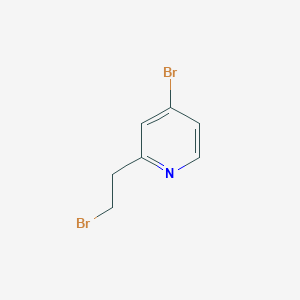

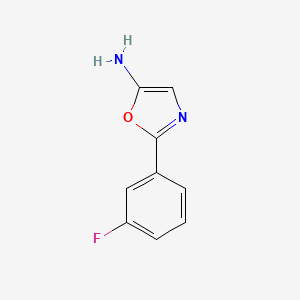

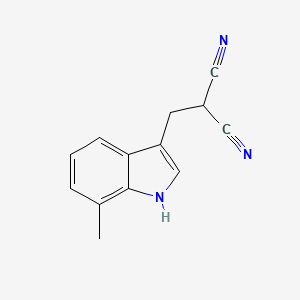
![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)


